molecular formula C12H17BrN2 B1400735 N-((5-bromopyridin-3-yl)methyl)cyclohexanamine CAS No. 1184409-99-1

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine

Cat. No.: B1400735
CAS No.: 1184409-99-1
M. Wt: 269.18 g/mol
InChI Key: UHZXIAHPWZVMKC-UHFFFAOYSA-N
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Description

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of pyridine and cyclohexanamine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring.

Preparation Methods

The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine can be compared with other similar compounds, such as:

    N-((5-chloropyridin-3-yl)methyl)cyclohexanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.

    N-((5-fluoropyridin-3-yl)methyl)cyclohexanamine: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.

    N-((5-iodopyridin-3-yl)methyl)cyclohexanamine: The presence of an iodine atom can enhance its reactivity in certain coupling reactions.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-6-10(7-14-9-11)8-15-12-4-2-1-3-5-12/h6-7,9,12,15H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXIAHPWZVMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734085
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184409-99-1
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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